molecular formula C26H18N4O4S B11982675 N-(4-methoxyphenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide

N-(4-methoxyphenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B11982675
M. Wt: 482.5 g/mol
InChI Key: JHGMLDDTPPSLME-GHVJWSGMSA-N
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Description

N-(4-methoxyphenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-a]benzimidazole moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multiple steps:

    Formation of the Thiazolo[3,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Indole Moiety: The indole ring is introduced through a condensation reaction with the thiazolo[3,2-a]benzimidazole core.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide: Similar compounds include other thiazolo[3,2-a]benzimidazole derivatives and indole-based compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H18N4O4S

Molecular Weight

482.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[(3E)-2-oxo-3-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)indol-1-yl]acetamide

InChI

InChI=1S/C26H18N4O4S/c1-34-16-12-10-15(11-13-16)27-21(31)14-29-19-8-4-2-6-17(19)22(24(29)32)23-25(33)30-20-9-5-3-7-18(20)28-26(30)35-23/h2-13H,14H2,1H3,(H,27,31)/b23-22+

InChI Key

JHGMLDDTPPSLME-GHVJWSGMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C\4/C(=O)N5C6=CC=CC=C6N=C5S4)/C2=O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N5C6=CC=CC=C6N=C5S4)C2=O

Origin of Product

United States

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